β-NADPH-13C5 Tetrasodium Salt Hydrate
Description
β-Nicotinamide adenine dinucleotide phosphate (NADPH) in its reduced form, specifically β-NADPH-13C5 Tetrasodium Salt Hydrate, is a stable isotopically labeled cofactor critical in biochemical redox reactions. Its molecular formula is C16^13C5H26N7Na4O17P3·xH2O (exact water content varies by batch), with a molecular weight of 838.31 g/mol . This compound is distinguished by five carbon-13 (13C) atoms in its nicotinamide moiety, enabling precise tracking in metabolic flux analysis and isotope-labeled studies . It is commercially available under catalogue codes such as TRC N201503 (TRC Standards) and T0521-100 MG (TCI Chemicals) .
Structurally, it retains the core NADPH features: a dinucleotide backbone with a phosphate group at the 2′-position of the adenosine ribose. Its tetrasodium salt form enhances solubility in aqueous buffers, making it suitable for in vitro enzymatic assays, such as those involving cytochrome P450 enzymes or glutathione reductase .
Properties
Molecular Formula |
C₁₆¹³C₅H₂₆N₇Na₄O₁₇P₃ · xH₂O |
|---|---|
Molecular Weight |
838.31 |
Synonyms |
2’-(Dihydrogen Phosphate) 5’-(Trihydrogen Pyrophosphate)adenosine 5’5’-Ester 1,4-Dihydro-1-β-D-ribofuranosyl(nicotinamide-13C5) Tetrasodium Salt Hydrate; _x000B_β-NADPH-13C5 Hydrate; 2′-NADPH-13C5 Hydrate; Coenzyme II-13C5 Reduced Tetrasodium Salt Hydrate; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key distinctions between β-NADPH-13C5 Tetrasodium Salt Hydrate and structurally or functionally related compounds:
Key Differentiators:
Isotopic Labeling : β-NADPH-13C5’s 13C labeling allows unambiguous detection in mass spectrometry (MS)-based metabolomics, unlike unlabeled NADPH . In contrast, β-NADPH-D (deuterated) is optimized for nuclear magnetic resonance (NMR) due to deuterium’s distinct spin properties .
Oxidation State : Unlike NADP+ (oxidized), β-NADPH-13C5 participates in reductive biosynthesis (e.g., fatty acid synthesis) and antioxidant defense (e.g., glutathione regeneration) .
Structural Modifications : The absence of a 2′-phosphate group in NADH limits its role to glycolysis, whereas β-NADPH-13C5 is specific to NADPH-dependent enzymes like glucose-6-phosphate dehydrogenase .
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